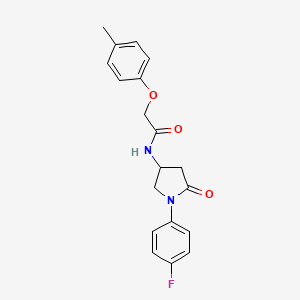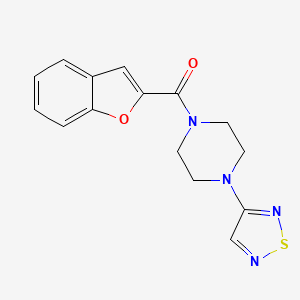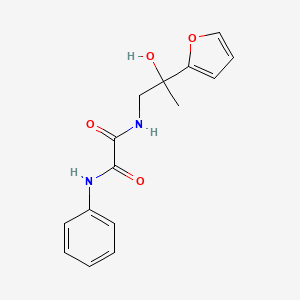
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(p-tolyloxy)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. FLAP inhibitor is a promising drug candidate for the treatment of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Activity
Met Kinase Inhibitors : Compounds with structural similarities have been developed as potent and selective Met kinase inhibitors, showing complete tumor stasis in certain cancer models following oral administration. This research underscores the potential for developing targeted cancer therapies (Schroeder et al., 2009).
Src Kinase Inhibitory and Anticancer Activities : Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory activities and anticancer effects, highlighting the role of structural features in enhancing anticancer efficacy (Fallah-Tafti et al., 2011).
Chemosensor Development
- Fluorescence Enhancement for Zn2+ Detection : A novel chemosensor based on a similar structural framework demonstrated remarkable fluorescence enhancement upon Zn2+ binding, applicable in detecting and quantifying Zn2+ in living cells and water samples, showcasing potential in environmental monitoring and biomedical diagnostics (Park et al., 2015).
PI3K Inhibition
- Anticancer Effects and Toxicity Reduction : Studies on compounds with slight structural variations have shown significant anticancer effects with reduced toxicity, indicating the potential for therapeutic application in cancer treatment (Wang et al., 2015).
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13-2-8-17(9-3-13)25-12-18(23)21-15-10-19(24)22(11-15)16-6-4-14(20)5-7-16/h2-9,15H,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUKXGZAKQNFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2760749.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)

![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)


![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)


![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)
![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)
